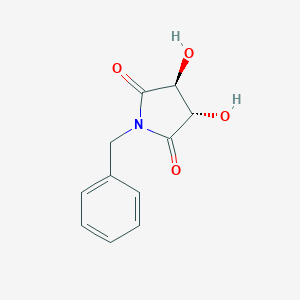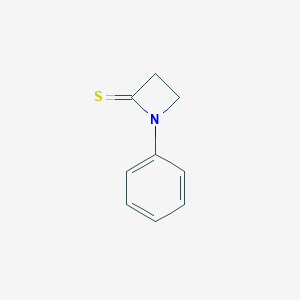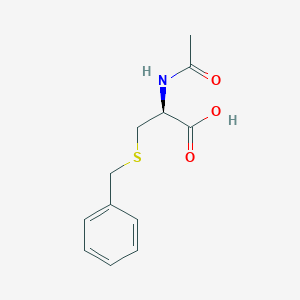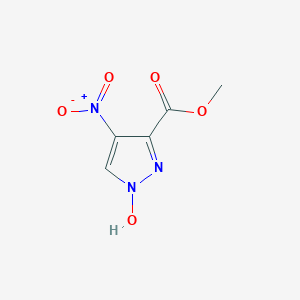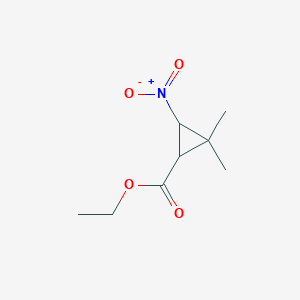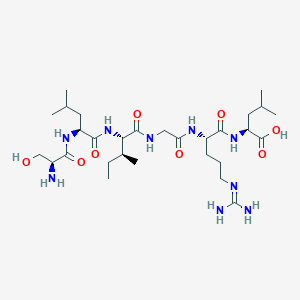
H-Ser-Leu-Ile-Gly-Arg-Leu-OH
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolite Studies
“H-Ser-Leu-Ile-Gly-Arg-Leu-OH” has been identified in human blood . Although it is not a naturally occurring metabolite, it can be found in individuals exposed to this compound or its derivatives . This suggests its potential use in metabolite studies and understanding metabolic pathways.
Antioxidant Research
The compound has properties that contribute to antioxidant activity . The contribution of peptide properties to the antioxidant activity was analyzed in the following order: spatial (41.4%) > aryl ring factor (15.3%) > hydrogen bond donor factor (14.2%) > hydrophobic (12.0%) > hydrogen bond acceptor factor (11.4%) > electrostatic (5.7%) . This makes it a valuable compound in antioxidant research.
Protein Synthesis
The unique properties of “H-Ser-Leu-Ile-Gly-Arg-Leu-OH” make it suitable for studying protein synthesis. It can be used to understand the process of protein formation and the role of different amino acids in this process.
Drug Delivery Systems
This compound is extensively used in the development of drug delivery systems. Its structure and properties can be leveraged to design effective delivery mechanisms for various drugs.
Peptide-based Therapeutics
“H-Ser-Leu-Ile-Gly-Arg-Leu-OH” is used in the development of peptide-based therapeutics. Peptide-based therapeutics have gained significant attention due to their high specificity, low toxicity, and good tolerability.
Antioxidant Peptides in Food Production
Antioxidant peptides, including “H-Ser-Leu-Ile-Gly-Arg-Leu-OH”, have broad applications in food manufacture . They can enhance the nutritional value of food and increase its shelf life.
Antioxidant Peptides in Therapy
The compound’s antioxidant properties can be harnessed in therapeutic applications . It can be used in the treatment of diseases caused by oxidative stress.
Antioxidant Peptides in Cosmetics
“H-Ser-Leu-Ile-Gly-Arg-Leu-OH” can also be used in the cosmetics industry . Its antioxidant properties can help protect the skin from damage, thereby contributing to the development of skincare products.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55N9O8/c1-7-17(6)23(38-26(43)20(11-15(2)3)36-24(41)18(30)14-39)27(44)34-13-22(40)35-19(9-8-10-33-29(31)32)25(42)37-21(28(45)46)12-16(4)5/h15-21,23,39H,7-14,30H2,1-6H3,(H,34,44)(H,35,40)(H,36,41)(H,37,42)(H,38,43)(H,45,46)(H4,31,32,33)/t17-,18-,19-,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOKQOBEMGIIAH-JYAZKYGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





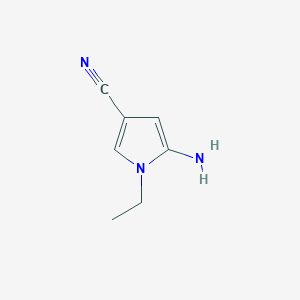
![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
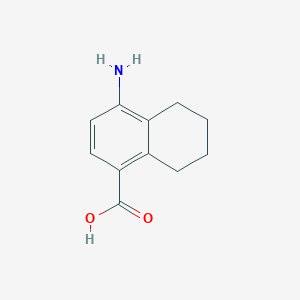

![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
